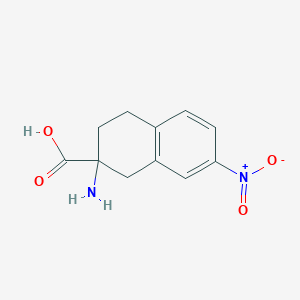![molecular formula C16H23NO2 B14173081 N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine CAS No. 130539-96-7](/img/structure/B14173081.png)
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine: is an organic compound that features a butan-1-amine backbone with two 5-methylfuran-2-ylmethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine typically involves the reaction of butan-1-amine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including advanced polymers and resins.
Mechanism of Action
The mechanism by which N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- N,N-dimethyl-5-methylfurfurylamine
- N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- 5-methylfuran-2-ylmethylamine
Comparison: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is unique due to the presence of two 5-methylfuran-2-ylmethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.
Properties
CAS No. |
130539-96-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C16H23NO2/c1-4-5-10-17(11-15-8-6-13(2)18-15)12-16-9-7-14(3)19-16/h6-9H,4-5,10-12H2,1-3H3 |
InChI Key |
GXUBMSNDKZTMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(O1)C)CC2=CC=C(O2)C |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)

